molecular formula C17H17N3O2 B4653285 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine CAS No. 355816-40-9

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Cat. No.: B4653285
CAS No.: 355816-40-9
M. Wt: 295.34 g/mol
InChI Key: DSHZTXMNGIJIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-N-(3-nitrobenzyl)ethanamine is a synthetic organic compound featuring an indole moiety linked to a 3-nitrobenzyl group via an ethylamine chain. This structure is characteristic of a class of N-benzyltryptamine derivatives that are of significant interest in medicinal chemistry and pharmacological research due to their diverse potential bioactivities . The indole nucleus is a privileged scaffold in drug discovery, known for its wide presence in biologically active molecules and natural products . The specific substitution pattern, including the electron-withdrawing nitro group on the benzyl ring, can influence the compound's electronic properties, lipophilicity, and its interaction with biological targets . Preliminary research on structurally similar indole derivatives suggests potential avenues for investigation. Some analogs have demonstrated promising antibacterial properties , particularly against challenging pathogens like Staphylococcus aureus (including methicillin-resistant MRSA strains) and Mycobacterium tuberculosis . The mechanism of action for such compounds is an area of active exploration but may involve the modulation of bacterial stress response pathways . Furthermore, certain indole-based compounds, such as N-acylhydrazone derivatives, have shown notable anti-inflammatory activity in vivo, potentially acting through the nitric oxide (NO) and cytokine signaling pathways, which are crucial in the immune response . The research value of this compound lies in its utility as a chemical building block for the synthesis of more complex molecules and as a pharmacological probe to study receptor interactions and enzyme modulation related to inflammation, infectious diseases, and possibly oncology . Handling Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17/h1-7,10,12,18-19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZTXMNGIJIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365787
Record name 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-40-9
Record name N-[(3-Nitrophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Indole (B1671886) Ring Substitutions on Research Parameters

The indole nucleus, a common scaffold in neuroactive compounds, offers multiple positions for substitution, allowing for the fine-tuning of a molecule's properties. Modifications on both the pyrrole (B145914) and benzene (B151609) portions of the indole ring have been shown to profoundly affect the activity of tryptamine (B22526) derivatives.

Substituent Effects on the Pyrrole Ring (e.g., at N-1)

The nitrogen atom at the N-1 position of the indole's pyrrole ring is a key site for modification. While the parent compound is unsubstituted at this position, research on related N-benzyl tryptamines indicates that substitutions here can significantly alter biological activity. For instance, the introduction of chlorinated benzyl (B1604629) groups on the indole N-1 nitrogen has been found to be a feature in active analogues that inhibit SH2 domain-containing inositol (B14025) 5-phosphatase 1 (SHIP1). mdpi.com This suggests that the N-1 position can accommodate bulky substituents and that these groups can form important interactions with target proteins. The nature of the substituent, such as its size, electronics, and hydrophobicity, can dictate the resulting change in the compound's profile.

Table 1: Effect of N-1 Indole Substitutions on SHIP1/2 Inhibition in Tryptamine Analogs
CompoundN-1 SubstituentRelative ActivityReference
Analog A-H (Unsubstituted)Baseline mdpi.com
Analog B-BenzylIncreased mdpi.com
Analog C-Chlorinated BenzylSignificantly Increased mdpi.com

Substituent Effects on the Benzene Ring (e.g., at C-5, C-6)

Substitutions on the benzene portion of the indole ring, particularly at the C-5 and C-6 positions, are well-documented to modulate the affinity and selectivity of tryptamines for various receptors. nih.gov

For the C-5 position, the nature of the substituent is critical. Studies on tryptamine derivatives have shown that electronegative substituents, such as halogens, can positively contribute to activity. nih.gov In contrast, hydroxy or methoxy (B1213986) groups at the C-5 position often result in a weak to strong negative contribution to activity. nih.gov For example, in a series of N-arylsulfonylindoles, C-5 substitution with either methoxy or fluorine was found to be detrimental to affinity for the 5-HT6 receptor when compared to unsubstituted analogues. nih.gov However, other research has identified that a thiomethyl group at the C-5 position, combined with N-1 benzyl modifications, can lead to potent SHIP inhibitors. mdpi.com

The C-6 position is also sensitive to substitution. Research indicates that methyl groups at the C-6 position of tryptamine derivatives are strongly disfavored in terms of biological activity. nih.gov These findings highlight that both the electronic properties and the steric bulk of substituents on the indole's benzene ring are determining factors for molecular interactions.

Table 2: Influence of Indole Benzene Ring Substituents on Tryptamine Derivative Activity
PositionSubstituent TypeGeneral Effect on ActivityReference
C-5Halogen (e.g., F)Positive Contribution nih.gov
C-5-OH, -OCH3Negative Contribution nih.govnih.gov
C-5-SCH3Favorable (in specific scaffolds) mdpi.com
C-6-CH3Strongly Disfavored nih.gov

Role of the Ethanamine Linker in Molecular Recognition and Biological Interactions

The ethanamine side chain is a crucial structural component, connecting the pharmacophoric indole nucleus to the N-benzyl group. Its length, flexibility, and stereochemistry are pivotal for correctly orienting the molecule within a binding site.

Chain Length and Flexibility Modifications

The two-carbon chain of the ethanamine linker is a characteristic feature of tryptamines. While direct studies on modifying the linker length of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine are not prevalent, the principles of linker design in medicinal chemistry suggest that alterations could have a profound impact. nih.gov Increasing or decreasing the chain length would alter the distance between the indole ring and the nitrobenzyl moiety. This modification would directly affect the ability of these two key groups to simultaneously engage with their respective interaction points within a biological target. Shortening the chain might introduce steric hindrance, while lengthening it could increase conformational flexibility, which might be entropically penalized upon binding, or alternatively, allow the molecule to access a different binding mode. nih.gov

Introduction of Chirality within the Linker

The ethanamine linker in the parent compound is achiral. Introducing a chiral center, for example by adding a methyl group at the alpha- or beta-position of the side chain, would result in a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties. nih.gov One enantiomer may fit optimally into a chiral binding site, leading to higher affinity or efficacy, while the other may bind less effectively or not at all. Therefore, the synthesis of individual enantiomers would be a critical step in exploring the three-dimensional SAR and could lead to compounds with improved selectivity and potency. nih.govmdpi.com

Impact of the Nitrobenzyl Moiety on Molecular Profiles

The N-substituent plays a significant role in defining the pharmacological profile of tryptamine derivatives. The N-benzyl moiety, in particular, is known to confer high potency in certain contexts. acs.org The specific substitution pattern on the benzyl ring is a key determinant of affinity and functional activity.

In the case of this compound, the substituent is a nitro group at the meta (3-position) of the benzyl ring. Research on N-benzyl-5-methoxytryptamines has shown that substitution at the meta position can enhance affinity for serotonin (B10506) 5-HT2A receptors. acs.org Specifically, meta-substituents such as methyl, methoxy, or halogens were found to be effective in raising receptor affinities. acs.orgnih.gov The 3-nitro group is a strong electron-withdrawing group and is relatively bulky. Its presence is expected to influence the electronic and steric properties of the N-benzyl portion of the molecule, potentially engaging in specific polar interactions within a receptor binding pocket. Furthermore, tryptamine derivatives incorporating nitro-aromatic moieties have been investigated for other biological activities, including antioxidant potential. rjptonline.org

Table 3: General Effects of N-Benzyl Substitution Position on 5-HT2A Receptor Affinity in Tryptamine Analogs
Substitution PositionGeneral Effect on AffinityReference
OrthoEnhanced acs.org
MetaEnhanced acs.orgnih.gov
ParaReduced acs.org

Positional Isomerism of the Nitro Group (ortho, meta, para) on Biological Activity

The position of the nitro group on the benzyl ring is a critical determinant of the compound's biological effects. While direct comparative studies on the nitro isomers of N-benzyltryptamine are not extensively documented in the available literature, the principles of structure-activity relationships (SAR) derived from similarly substituted N-benzyltryptamines can provide valuable insights. Studies on N-benzyltryptamines with other substituents such as methoxy, chloro, and bromo groups at the ortho, meta, and para positions have shown that positional changes significantly impact receptor affinity and functional activity, particularly at serotonin 5-HT₂ receptors. nih.gov

For instance, research has demonstrated that meta-substitution on the benzyl ring with groups like methoxyl, methylthio, or halogens can effectively increase affinity for 5-HT₂ₐ receptors to low nanomolar values. nih.gov Ortho-substitutions, in contrast, are often found to be less favorable for this particular receptor interaction. nih.gov This suggests that the spatial arrangement and electronic properties conferred by the substituent at the meta position are optimal for interaction with the receptor's binding pocket.

Applying these principles to the nitro group, a potent electron-withdrawing group, its placement at the meta position in this compound is likely to create a specific electronic and steric profile that influences its biological activity. The meta-position avoids the potential steric hindrance that an ortho-substituent might cause while still significantly altering the electronic distribution of the benzyl ring, which can affect binding affinity and efficacy at its target.

Table 1: Inferred Impact of Nitro Group Position on Biological Activity of N-Benzyltryptamines

PositionInferred Effect on Biological ActivityRationale based on Analogous Compounds
Ortho Potentially reduced activity due to steric hindrance.Ortho-methoxy and -bromo substitutions are less favorable for 5-HT₂ₐ receptor affinity in related N-benzyltryptamines. nih.gov
Meta Likely optimal for activity at certain targets.Meta-substituents (e.g., OMe, Cl, Br) on the benzyl ring of tryptamines lead to high 5-HT₂ₐ receptor affinity. nih.gov
Para Variable, may be less effective than meta-substitution for specific targets.While para-substitution can confer activity, it is often the meta-position that provides the highest potency in analogous series for 5-HT₂ receptors.

Modifications to the Benzyl Ring (e.g., additional substitutions, heterocyclic replacements)

Further modifications to the benzyl ring of N-benzyltryptamine derivatives can fine-tune their pharmacological profile. The addition of other substituents or the complete replacement of the benzyl ring with a heterocyclic system are common strategies in medicinal chemistry to alter properties like potency, selectivity, and metabolic stability.

Replacing the benzyl ring with a heterocyclic ring is a bioisosteric approach that can lead to significant changes in biological activity. Heterocycles can introduce heteroatoms that may act as hydrogen bond donors or acceptors, alter the polarity, and improve pharmacokinetic properties. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can enhance metabolic stability. In the context of tryptamine derivatives, such modifications could redirect the compound's activity towards different biological targets or improve its selectivity for a specific receptor subtype.

Development of Pharmacophores for Specific Biological Targets and Pathways

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For tryptamine derivatives, pharmacophore models have been developed for various targets, including anticancer pathways. researchgate.netrsc.org

For a compound like this compound, a hypothetical pharmacophore model for a specific biological target, such as an anticancer target, would likely include:

An aromatic feature corresponding to the indole ring, which is a common element in many bioactive compounds.

A hydrogen bond donor from the indole N-H group.

A positive ionizable feature associated with the secondary amine of the ethylamine (B1201723) chain at physiological pH.

A hydrophobic/aromatic region represented by the benzyl group.

A hydrogen bond acceptor/electron-withdrawing feature from the nitro group.

The spatial arrangement of these features is critical. The distance and angles between the indole ring, the basic nitrogen, and the features on the benzyl ring define the three-dimensional pharmacophore that is recognized by the target protein. The tryptamine scaffold itself is a key pharmacophoric element in molecules targeting various receptors and enzymes. researchgate.netnih.gov The conjugation of tryptamine with other pharmacophores, such as the piperazine-2,5-dione moiety, has been shown to produce synergistic effects, leading to potent and selective anticancer activity. rsc.org

Hybrid Compound Design and Scaffold Hopping Strategies

Hybrid compound design involves combining two or more pharmacophoric units from different bioactive molecules into a single entity. This strategy aims to create novel compounds with improved affinity, selectivity, or the ability to interact with multiple targets. nih.gov Tryptamine is a versatile scaffold for creating such hybrids. For instance, tryptamine has been hybridized with rivastigmine (B141) to create potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential applications in Alzheimer's disease management. nih.gov Similarly, tryptamine-piperazine-2,5-dione conjugates have been developed as anticancer agents. rsc.org The design of this compound can be seen as a simple hybrid, combining the tryptamine pharmacophore with a nitrobenzyl moiety, which is also found in various biologically active compounds.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity. bhsai.org This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to find novel chemical space for intellectual property purposes. nih.gov Starting from a tryptamine scaffold, one could employ scaffold hopping to replace the indole ring with other bicyclic or monocyclic aromatic systems while maintaining the crucial ethylamine side chain. The goal would be to preserve the key pharmacophoric interactions with the biological target. For example, the imidazopyridine scaffold has been successfully replaced with a 1,2,4-triazolopyridine scaffold to improve metabolic stability. Such a strategy could be applied to derivatives of this compound to generate new lead compounds with potentially enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting a molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine, DFT calculations can elucidate the spatial distribution of its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

A lower HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals also highlights the regions of the molecule most likely to participate in chemical reactions. For instance, the indole (B1671886) nucleus, with its electron-rich aromatic system, and the nitro group, a strong electron-withdrawing moiety, are expected to be key sites for electronic interactions.

Furthermore, DFT can be employed to calculate the distribution of electrostatic potential (ESP) on the molecular surface. This mapping reveals the regions of positive and negative charge, which are crucial for understanding intermolecular interactions, including hydrogen bonding and electrostatic interactions with receptor binding sites.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVCorrelates with the chemical reactivity and stability.
Dipole Moment4.5 DProvides insight into the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Properties

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of the compound. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. This allows for the assignment of specific spectral peaks to the vibrational modes of different functional groups within the molecule, such as the N-H stretch of the indole ring, the C-H stretches of the aromatic rings, and the symmetric and asymmetric stretches of the nitro group.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states, providing theoretical absorption maxima (λmax) that can be compared with experimental data.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.

Ligand-Protein Binding Mode Analysis and Interaction Profiling

To understand the potential biological activity of this compound, molecular docking studies can be performed against various protein targets. The indole moiety is a common scaffold in many biologically active compounds, suggesting potential interactions with a range of receptors.

Docking simulations would reveal the most probable binding pose of the ligand within the protein's active site. The analysis of this pose would focus on identifying key intermolecular interactions that contribute to the binding affinity. These interactions typically include:

Hydrogen Bonding: The N-H group of the indole ring and the secondary amine can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atom of the indole ring can act as acceptors.

Hydrophobic Interactions: The aromatic indole and benzyl (B1604629) rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-Stacking: The planar aromatic rings of the ligand can form π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Scoring Function Evaluation and Binding Affinity Prediction

Docking programs utilize scoring functions to estimate the binding affinity of the ligand for the protein. These functions calculate a score that represents the strength of the ligand-protein interaction, typically expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. By comparing the docking scores of this compound with those of known inhibitors or substrates of a particular protein, one can make a preliminary assessment of its potential biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterPredicted Value/Interaction
Binding Energy-8.5 kcal/mol
Hydrogen BondsN-H of indole with Asp145; Secondary amine with Glu91
Hydrophobic InteractionsIndole ring with Leu22, Val30; Benzyl ring with Ile89, Ala40
π-StackingIndole ring with Phe80

Note: This table presents a hypothetical docking scenario to illustrate the types of interactions and data obtained from such a study.

Molecular Dynamics Simulations for Conformational Ensemble and Ligand Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein, and the stability of their complex.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds or longer. Analysis of these trajectories can reveal:

Conformational Changes: How the ligand and protein adapt to each other's presence.

Stability of Interactions: Whether the key interactions identified in docking are maintained over time.

Binding Free Energy: More accurate calculations of the binding affinity can be performed using methods like MM/PBSA or MM/GBSA on the MD simulation snapshots.

These simulations provide a more realistic and detailed understanding of the binding event, complementing the initial predictions from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds, guide lead optimization, and provide insights into the mechanism of action. For indole-based compounds, including tryptamine (B22526) derivatives, QSAR has been successfully applied to explore their interactions with various biological targets.

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, depending on the type of molecular descriptors used.

2D-QSAR: This approach utilizes descriptors that are derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, number of atoms), and physicochemical properties (e.g., lipophilicity, molar refractivity). 2D-QSAR models are computationally less intensive and have been effectively used in studies of indole derivatives to predict their antioxidant and other biological activities. nih.govresearchgate.net For instance, a 2D-QSAR study on novel 1H-3-indolyl derivatives identified key structural features responsible for their antioxidant potential. nih.govresearchgate.net

3D-QSAR: This method employs descriptors that are dependent on the 3D conformation of the molecules, providing a more detailed understanding of the ligand-receptor interactions. Techniques like Comparative Molecular Field Analysis (CoMSIA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR approaches. These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. mdpi.com In studies of indolealkylamines, 3D-QSAR has revealed the importance of these fields in determining their biological activity. mdpi.com For example, a 3D-QSAR study on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives highlighted the significant contributions of steric and hydrogen-bonding properties to their activity. mdpi.com Another advanced technique, Holographic QSAR (HQSAR), which uses molecular fragments as descriptors, has been applied to tryptamine derivatives to correlate their structural properties with their inhibitory potencies at various receptors. nih.govresearchgate.net

The table below summarizes the key differences between 2D and 3D QSAR approaches.

Feature2D-QSAR3D-QSAR
Molecular Descriptors Based on 2D structure (e.g., topological indices, molecular weight)Based on 3D conformation (e.g., steric and electrostatic fields)
Computational Cost LowerHigher
Information Provided General structure-activity relationshipsDetailed insights into ligand-receptor interactions
Alignment Requirement Not requiredRequires molecular alignment

QSAR methodologies can also be classified as either ligand-based or structure-based, depending on whether the three-dimensional structure of the biological target is known.

Ligand-Based QSAR: When the structure of the receptor is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. The models are built using a set of compounds with known activities to identify the common structural features required for activity. Pharmacophore modeling, which identifies the spatial arrangement of essential features, is a common ligand-based approach that has been used in the study of indole derivatives. mdpi.com

Structure-Based QSAR: In cases where the 3D structure of the target protein is available, structure-based methods can be utilized. These techniques incorporate information about the binding site of the receptor to develop more accurate and predictive QSAR models. Molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, is often used in conjunction with structure-based QSAR to understand the molecular interactions that govern biological activity. nih.govnih.gov For isatin and indole-based compounds, molecular docking studies have been instrumental in supporting the findings of QSAR models. nih.gov

In Silico ADME Prediction and Molecular Descriptors for Research Compound Filtering

In addition to predicting biological activity, computational methods are crucial for assessing the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction allows for the early identification of compounds with poor drug-like properties, thereby reducing the rate of attrition in later stages of drug development.

Several computational models and molecular descriptors are used to predict the ADME properties of compounds like this compound. These predictions are often based on established rules and models derived from large datasets of known drugs. For instance, in silico studies on novel indole derivatives have been used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding. japsonline.com

Commonly used molecular descriptors for ADME prediction in indole derivatives include:

Lipophilicity (log P): This descriptor is a measure of a compound's solubility in lipids versus water and is a key determinant of its absorption and distribution. researchgate.net

Molecular Weight (MW): The size of a molecule can influence its diffusion and transport across biological membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors affects a compound's solubility and its ability to bind to transport proteins and metabolizing enzymes.

Polar Surface Area (PSA): This descriptor is related to a molecule's ability to permeate cell membranes.

The following table provides a hypothetical in silico ADME profile for a research compound, illustrating the types of predictions that can be generated.

ADME PropertyPredicted ValueInterpretation
Human Intestinal Absorption (HIA) HighWell absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) Penetration LowUnlikely to cross into the central nervous system
CYP2D6 Inhibition Non-inhibitorLow potential for drug-drug interactions mediated by this enzyme
Plasma Protein Binding HighLikely to be extensively bound to plasma proteins
Hepatotoxicity Low riskUnlikely to cause liver damage

These in silico predictions, often guided by frameworks like Lipinski's Rule of Five, help in filtering large libraries of compounds to select those with the most promising drug-like properties for further investigation. nih.gov

Preclinical Biological Activity and Molecular Mechanism Elucidation

Ligand-Target Interaction Studies

To understand the biological effects of a compound, the initial step is to identify its molecular targets.

The structural backbone of the compound, a tryptamine (B22526) derivative, suggests potential interactions with various enzymes. For instance, many indole-based molecules are known to interact with kinases, a major class of enzymes involved in cell signaling. A typical investigation would involve screening the compound against a panel of kinases to identify any inhibitory or activating effects.

Hypothetical Research Data Table: Kinase Inhibition Profile

Kinase Target IC50 (nM) % Inhibition at 1µM
PI3Kα Data not available Data not available
Akt1 Data not available Data not available
mTOR Data not available Data not available
MAPK1 Data not available Data not available
CDK2 Data not available Data not available

This table is for illustrative purposes only. No actual data is available for 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine.

Tryptamine and its derivatives are well-known to interact with various receptors, particularly serotonin (B10506) (5-HT) receptors. Receptor binding assays would be employed to determine the affinity of the compound for a range of receptors. Following this, functional assays would clarify whether the compound acts as an agonist (activator) or an antagonist (blocker) at these receptors.

Hypothetical Research Data Table: Receptor Binding Affinity

Receptor Target Ki (nM) Functional Activity
5-HT2A Data not available Data not available
5-HT2C Data not available Data not available
Dopamine D2 Data not available Data not available
Adrenergic α1A Data not available Data not available

This table is for illustrative purposes only. No actual data is available for this compound.

Some small molecules can interfere with the interactions between proteins, which is a crucial mechanism for regulating cellular processes. Research in this area would investigate if the compound disrupts any known protein-protein interaction pairs, which are often implicated in disease pathways.

Cellular Pathway Interrogation

Once a molecular target is identified, the next step is to understand how the interaction with this target affects broader cellular signaling networks.

Many indole (B1671886) derivatives have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR, which are critical in cell survival, proliferation, and inflammation. Studies would involve treating specific cell lines with the compound and then measuring the phosphorylation status or expression levels of key proteins within these cascades using techniques like Western blotting.

Hypothetical Research Findings:

NF-κB Pathway: No studies have been published on the effect of this compound on the NF-κB pathway.

MAPK Pathway: The influence of this specific compound on the MAPK signaling cascade has not been reported.

PI3K/Akt/mTOR Pathway: There is no available data to suggest that this compound modulates the PI3K/Akt/mTOR pathway.

If a compound shows anti-proliferative effects, its impact on the cell cycle is typically investigated. This is often done using flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

Hypothetical Research Data Table: Cell Cycle Analysis

Cell Line Treatment Concentration % Cells in G0/G1 % Cells in S % Cells in G2/M
HeLa Control Data not available Data not available Data not available
HeLa 10 µM Data not available Data not available Data not available

This table is for illustrative purposes only. No actual data is available for this compound.

Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis)

While direct studies on this compound are not extensively available, the structural motifs of the compound, namely the indole nucleus and the nitrobenzyl group, are present in molecules known to induce programmed cell death.

Apoptosis: The indole nucleus is a core structure in many compounds that exhibit pro-apoptotic effects. For instance, certain indole derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle and modulating the expression of pro-apoptotic and anti-apoptotic genes. mdpi.com Similarly, nitro-substituted compounds, such as hydroxynaphthanilides, have demonstrated the ability to induce apoptosis in cancer cell lines. mdpi.com One study on a novel indoline (B122111) derivative, N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl)indoline (HNPMI), showed that it induced apoptosis in breast cancer cells through the EGFR signaling pathway, as evidenced by caspase-3 and -9 activation and DNA fragmentation. wits.ac.za These findings suggest that the nitro group's position can significantly influence the pro-apoptotic potential, with meta- and para-substituted compounds often showing higher activity. mdpi.com

Ferroptosis: Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. youtube.comdojindo.com While direct evidence linking this compound to ferroptosis is lacking, some indole nitroolefins have been identified as inducers of ferroptosis by acting as covalent inhibitors of glutathione (B108866) peroxidase 4 (GPX4). nih.gov This suggests that the indole nucleus, in combination with a reactive moiety, can be engineered to trigger this specific cell death pathway. The induction of ferroptosis is often associated with increased levels of lipid peroxidation markers and can be a promising strategy to overcome resistance to other forms of cell death, such as apoptosis, in cancer cells. dojindo.comnih.gov

Table 1: Examples of Related Compounds and Their Effects on Programmed Cell Death

Compound Class Specific Example Observed Effect Cell Lines Reference
Indole Derivatives Vinorelbine Arrests cells at G2/M phase and induces apoptosis. Cancer cells mdpi.com
Indoline Derivatives HNPMI Induces caspase-mediated apoptosis. MCF-7, SkBr3 wits.ac.za
Nitro-substituted Hydroxynaphthanilides 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide Exerts a pro-apoptotic effect. THP-1 mdpi.com
Indole Nitroolefins Compound 16 Induces ferroptosis via GPX4 inhibition. Urological cancer cells nih.gov

In Vitro Cellular Responses and Phenotypic Screening

The impact of this compound on cellular growth and viability can be inferred from studies on structurally related compounds. The presence of both an indole core and a nitrobenzyl group suggests potential cytotoxic activity.

Nitrobenzyl derivatives have been investigated as hypoxia-selective alkylating agents, demonstrating toxicity to cancer cells, particularly under hypoxic conditions. nih.gov The cytotoxicity of these compounds is often dependent on the presence of both the nitro group and an alkylating moiety. In a series of nitrobenzyl phosphorodiamidates, all tested compounds were selectively toxic to HT-29 cells under hypoxic conditions, with selectivity ratios ranging from 1.6 to over 90. nih.gov Similarly, various nitrophenyl-group-containing heterocycles have been synthesized and evaluated for their cytotoxic activity against pancreatic and lung carcinoma cell lines, with some compounds showing notable effects. nih.gov

Furthermore, studies on 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline minor groove alkylating agents have shown that these prodrugs are significantly deactivated relative to their active effector molecules but are still potent, suggesting that the nitrobenzyl group plays a crucial role in modulating cytotoxicity. sci-hub.box

Table 2: Cytotoxicity of Structurally Related Nitro-Containing Compounds

Compound Class Cell Line Conditions Cytotoxicity Metric (IC50 or GI50) Reference
Nitrobenzyl Phosphorodiamidates HT-29 Hypoxic Selectivity ratios 1.6 to >90 nih.gov
Nitrophenyl-containing Tetrahydroisoquinolines PACA2, A549 Aerobic Varied, with some in the micromolar range nih.gov
4-Nitrobenzyl Carbamate Prodrugs SKOV, WiDr, T-78, EMT6 Aerobic Average IC50s from 49 to 207 nM sci-hub.box

The indole ethylamine (B1201723) backbone of this compound is a key structural feature of compounds that can modulate cellular metabolism, particularly lipid metabolism. While no specific data exists for the title compound, research on other indole ethylamine derivatives provides valuable insights.

A study on novel indole ethylamine derivatives as regulators of lipid metabolism demonstrated that these compounds can target Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1), which are important in the therapy of nonalcoholic fatty liver disease (NAFLD). One of the synthesized compounds was shown to effectively activate PPARα and CPT1a, leading to a reduction in intracellular triglyceride levels in oleic acid-induced AML12 cells. This effect was accompanied by the upregulation of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), as well as increased phosphorylation of acetyl-CoA carboxylase (ACC), which are involved in fatty acid oxidation and lipogenesis. nih.govnih.gov

These findings suggest that the indole ethylamine scaffold can serve as a platform for developing agents that modulate lipid metabolism. The specific impact of the 3-nitrobenzyl substitution on this activity remains to be determined.

The indole nucleus and the nitroaromatic group are both associated with antimicrobial properties, suggesting that this compound may possess such activity.

Nitro-containing compounds are used as first-line treatments for various microbial infections. nih.govencyclopedia.pub Their mechanism of action often involves the reduction of the nitro group to produce toxic intermediates that can damage microbial DNA and other macromolecules. nih.govencyclopedia.pub For example, nitrated pyrrolomycins have shown enhanced antibacterial activity, which is attributed to improved lipophilicity and better interaction with bacterial membranes. encyclopedia.pub

Indole derivatives, including tryptamines, have also been explored for their antimicrobial potential. derpharmachemica.com Some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity against various bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 3.125 to 50 µg/mL. nih.gov Furthermore, certain tryptamine derivatives have been found to potentiate the activity of antibiotics like colistin (B93849) against resistant Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Related Compound Classes

Compound Class Target Organisms Activity Metric (MIC) Reference
Nitro-containing Pyrrolomycins S. aureus, P. aeruginosa 20-30 µM encyclopedia.pub
Indole-Triazole Derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei 3.125-50 µg/mL nih.gov
Nitrobenzyl-oxy-phenol Derivatives Moraxella catarrhalis 11 µM nih.gov
Indole Diketopiperazine Alkaloids S. aureus, B. subtilis, P. aeruginosa, E. coli 0.94–3.87 µM frontiersin.org

Mechanistic Role of the Nitro Group in Bioreductive Activation and Activity

The nitro group in this compound is likely a key determinant of its biological activity, primarily through a process known as bioreductive activation. This mechanism is particularly relevant in hypoxic environments, such as those found in solid tumors.

Under normal oxygen conditions, the nitro group is relatively stable. However, in low-oxygen environments, cellular reductases can reduce the nitro group (NO₂) to a series of reactive intermediates, including the nitroso (NO) and hydroxylamine (B1172632) (NHOH) species, and ultimately to the amine (NH₂) derivative. These reactive intermediates are highly cytotoxic as they can covalently bind to and damage cellular macromolecules like DNA and proteins, leading to cell death. nih.gov

This principle is the basis for the development of hypoxia-activated prodrugs. The nitrobenzyl moiety, in particular, has been used as a "trigger" in such systems. The reduction of the nitro group leads to a significant change in the electronic properties of the benzyl (B1604629) ring, which can initiate a fragmentation cascade, releasing a cytotoxic "effector" molecule. sci-hub.box The rate of this fragmentation can be influenced by the presence of other substituents on the benzyl ring, with electron-donating groups generally accelerating the process.

Therefore, the 3-nitrobenzyl group in this compound can be considered a latent cytotoxicophore. Its activation is dependent on the reductive environment of the cell, making it a potential candidate for selective targeting of hypoxic cells.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the carbon skeleton, the placement of substituents, and the spatial relationships between atoms.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on the structure of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine and data from similar compounds, the expected signals can be predicted. mdpi.com The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons of the indole ring are expected between δ 7.0 and 7.7 ppm, with the C2-H proton appearing as a characteristic singlet or doublet of doublets around δ 7.0-7.2 ppm. The aromatic protons of the 3-nitrobenzyl group would resonate in the region of δ 7.5 to 8.2 ppm, influenced by the electron-withdrawing nitro group. The ethylamine (B1201723) bridge protons (-CH₂-CH₂-) would appear as two triplets around δ 2.9-3.2 ppm, and the benzylic protons (-CH₂-Ar) would likely be a singlet around δ 3.8-4.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, 17 distinct signals are expected. The indole carbons typically resonate between δ 100 and 137 ppm, with the C3 carbon being more shielded (around δ 112 ppm) and the C8/C9 carbons more deshielded (around δ 127 and 136 ppm, respectively). nih.gov The carbons of the 3-nitrobenzyl group would appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group (C-NO₂) being significantly deshielded (around δ 148 ppm). The aliphatic carbons of the ethylamine bridge and the benzylic carbon would be found upfield, typically between δ 23 and 54 ppm. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR could provide useful information. Two signals would be expected: one for the indole nitrogen and one for the secondary amine nitrogen. The nitro group nitrogen would also have a characteristic chemical shift, typically at a very downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and chemical shift prediction principles. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH 8.1 (br s) -
Indole C2-H 7.2 (s) 122.5
Indole C4-H 7.6 (d) 118.8
Indole C5-H 7.1 (t) 121.5
Indole C6-H 7.2 (t) 119.5
Indole C7-H 7.4 (d) 111.3
Ethylamine Cα-H₂ 3.1 (t) 49.5
Ethylamine Cβ-H₂ 3.0 (t) 23.5
Benzyl (B1604629) CH₂ 3.9 (s) 53.8
Nitrobenzyl C2'-H 8.2 (s) 122.0
Nitrobenzyl C4'-H 7.7 (d) 129.5
Nitrobenzyl C5'-H 7.5 (t) 121.8
Nitrobenzyl C6'-H 8.1 (d) 135.0
Indole C3 - 112.0
Indole C3a - 127.5
Indole C7a - 136.5
Nitrobenzyl C1' - 141.0

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would be used to confirm the connectivity within the ethylamine bridge (Cα-H₂ coupling with Cβ-H₂) and to trace the coupling network within the indole and 3-nitrobenzyl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons (¹JCH). This powerful experiment would definitively assign the proton signals to their respective carbon atoms, for instance, linking the ¹H signals of the ethylamine and benzylic methylenes to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is critical for connecting different fragments of the molecule. For example, correlations would be expected from the benzylic protons to carbons in the 3-nitrobenzyl ring (C1', C2', C6') and to the secondary amine's α-carbon. Similarly, correlations from the indole C2-H proton to C3 and C3a would confirm the indole structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. They are invaluable for determining stereochemistry and conformation. For this molecule, NOESY or ROESY could show correlations between the benzylic protons and the protons on the ethylamine bridge, providing insight into the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

ESI is a soft ionization technique suitable for polar and thermally labile molecules like tryptamine (B22526) derivatives. In positive ion mode, the compound would be expected to form a protonated molecular ion [M+H]⁺. High-resolution analysis of this ion would provide the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₇H₁₈N₃O₂⁺).

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides structural confirmation. For this compound, characteristic fragmentation pathways are expected:

Cleavage of the Cβ-N bond: A primary fragmentation pathway for tryptamines involves the cleavage of the bond between the ethylamine side chain and the secondary amine, leading to the formation of a stable iminium ion. mdpi.comresearchgate.net

Formation of the Indolyl-methyl Cation: Cleavage of the Cα-Cβ bond of the ethylamine side chain is a hallmark fragmentation for tryptamines, resulting in a highly stable indolyl-methyl cation (or skatole cation) at m/z 130. researchgate.net

Loss of the Nitrobenzyl Group: Cleavage of the N-benzyl bond would result in the formation of a protonated tryptamine fragment and a neutral nitrobenzyl radical or a nitrobenzyl cation (m/z 136). nih.gov

Table 2: Predicted HRMS Data and ESI-MS/MS Fragmentation for this compound

Parameter Predicted Value Fragment Ion Predicted m/z Description
Molecular Formula C₁₇H₁₇N₃O₂ [M+H]⁺ 296.1394 Protonated Molecular Ion
Exact Mass 295.1315 [M-NO₂]⁺ 250.1441 Loss of nitro group
[C₉H₈N]⁺ 130.0651 Indolyl-methyl cation (β-cleavage)
[C₁₀H₁₃N₂]⁺ 161.1073 Protonated Tryptamine Fragment

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While tryptamine and its derivatives can be analyzed by GC-MS, they often require derivatization (e.g., acylation) to improve their volatility and chromatographic behavior and prevent thermal degradation in the injector port. If analyzed directly, the resulting mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) and extensive fragmentation. The EI fragmentation pattern would likely be dominated by the formation of the m/z 130 ion (indolyl-methyl cation), which is the characteristic base peak for many tryptamines. mdpi.com

LC-MS/MS is the premier analytical tool for the analysis of non-volatile compounds in complex mixtures and for purity assessment. A reversed-phase high-performance liquid chromatography (HPLC) method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The retention time from the HPLC provides one level of identification. Coupling the HPLC to a tandem mass spectrometer (like a triple quadrupole or Q-TOF) allows for highly specific and sensitive detection. The identity of the peak at the expected retention time can be unequivocally confirmed by its mass spectrum, specifically by monitoring for the transition of the precursor ion ([M+H]⁺) to one or more characteristic product ions (e.g., m/z 296 → 130) in a mode known as Multiple Reaction Monitoring (MRM). This technique is also ideal for quantitative analysis and determining the purity of the final compound. nih.gov

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no publicly available information regarding its advanced spectroscopic and chromatographic characterization. Extensive searches under its systematic name and common derivative name, N-(3-nitrobenzyl)tryptamine, did not yield any specific experimental data for infrared (IR) spectroscopy, X-ray crystallography, or chiroptical spectroscopy.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified sections. The scientific community has not published studies that would allow for a thorough and accurate discussion of the following analytical techniques for this particular compound:

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment:No information is available regarding the chirality or chiroptical properties of this compound.

Without primary or secondary sources containing this specific data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research, including the synthesis and subsequent analytical characterization of this compound, would be necessary to produce the information requested in the article outline.

Future Research Directions and Translational Prospects in Biomedical Research

Development of Next-Generation Molecular Probes and Tool Compounds

The unique structure of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine makes it a candidate for development into sophisticated molecular probes. The tryptamine (B22526) core is a well-established pharmacophore known to interact with a variety of biological targets, while the nitroaromatic group offers functionalities that can be exploited for detection and imaging.

Future research could focus on modifying the nitrobenzyl group to create fluorescent probes. For instance, the nitro group can quench fluorescence, and its reduction in specific biological environments, such as hypoxic tumor cells, could lead to a "turn-on" fluorescent signal. This would enable the visualization of hypoxic tissues, a critical aspect of cancer biology and other ischemic conditions. mdpi.com Furthermore, the indole (B1671886) nucleus itself can be chemically modified to fine-tune the photophysical properties of such probes. nih.gov

Additionally, the compound could be developed into an activity-based probe. By incorporating a latent reactive group, it could be designed to bind covalently to its biological target upon a specific enzymatic activation, allowing for the identification and characterization of novel protein interactions.

Table 1: Potential Modifications for Molecular Probe Development

Modification StrategyTarget ApplicationPrinciple
Introduction of a fluorophoreFluorescence imagingThe tryptamine moiety directs the probe to its target, and the fluorophore provides a detectable signal.
Design as a "turn-on" probeHypoxia imagingThe nitro group quenches fluorescence, which is restored upon reduction in hypoxic conditions. acs.org
Incorporation of a photo-crosslinking agentTarget identificationUpon binding, UV activation creates a covalent bond with the target protein for subsequent identification.
RadiolabelingPET imagingIntroduction of a positron-emitting isotope would allow for in vivo imaging of target distribution.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pharmacological profile of substituted tryptamines is largely centered on their interaction with serotonin (B10506) (5-HT) receptors. nih.govnih.gov Given this precedent, a primary avenue of investigation for this compound would be to characterize its binding affinity and functional activity at various 5-HT receptor subtypes. The N-benzyl substitution is known to influence potency and selectivity at these receptors. nih.gov

Beyond serotonergic targets, the compound's structural resemblance to other bioactive molecules suggests the potential for undiscovered biological activities. For instance, various tryptamine derivatives have shown promise as antitumor agents, acting through diverse mechanisms. nih.govnih.gov The presence of the nitro group, a feature found in several antimicrobial and anticancer drugs, further broadens the scope of potential therapeutic applications. nih.govnih.gov

Future research should employ unbiased screening approaches, such as phenotypic screening, to identify novel cellular effects of the compound. Subsequent target deconvolution studies, using techniques like chemical proteomics, could then elucidate the molecular mechanisms underlying these observed phenotypes.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. scdiscoveries.comctppc.org this compound could serve as a hit or lead compound in HTS campaigns aimed at identifying modulators of specific biological pathways. Its chemical structure can be used to inform the design of focused libraries for screening. nih.gov

The integration of artificial intelligence (AI) and machine learning (ML) offers powerful tools for accelerating the discovery process. nih.gov Generative AI models can be trained on datasets of known bioactive molecules to design novel compounds with desired properties. nih.govresearchgate.net Starting with the scaffold of this compound, AI algorithms could predict structural modifications that enhance potency, selectivity, or pharmacokinetic properties. These in silico predictions can then be prioritized for synthesis and experimental validation, streamlining the drug discovery pipeline. ewadirect.com

Table 2: Synergy of HTS and AI in Advancing Research on this compound

TechnologyApplicationPotential Outcome
High-Throughput Screening (HTS)Primary screening of compound librariesIdentification of initial "hits" with desired biological activity. news-medical.net
High-Content Screening (HCS)Phenotypic screening in cellular modelsCharacterization of cellular effects and potential mechanisms of action.
Artificial Intelligence (AI) / Machine Learning (ML)Predictive modeling of structure-activity relationshipsDesign of novel analogs with improved properties. nih.gov
AI-driven Image AnalysisAutomated analysis of HCS dataUnbiased quantification of cellular phenotypes.

Strategies for Scaffold Diversification and Lead Optimization in Preclinical Research

The indolethylamine framework is a versatile scaffold for chemical modification. researchgate.netrsc.org Starting from this compound as a lead compound, systematic structural modifications can be undertaken to improve its drug-like properties. This process, known as lead optimization, is a critical phase in preclinical drug development. danaher.comichorlifesciences.comcreative-biolabs.comcreative-bioarray.com

Strategies for scaffold diversification could involve altering the substitution pattern on both the indole ring and the benzyl (B1604629) group. For example, modifying the position of the nitro group or introducing other substituents could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Furthermore, the ethylamine (B1201723) linker could be constrained within a cyclic system to enhance conformational rigidity and potentially improve binding affinity and selectivity. rsc.org

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be a key focus of lead optimization. Modifications would be guided by in vitro assays and in silico predictions to enhance metabolic stability and oral bioavailability. ichorlifesciences.com

Contribution to Fundamental Understanding in Chemical Biology and Mechanistic Pharmacology

The study of well-defined small molecules like this compound can provide valuable insights into fundamental biological processes. As a tool compound, it can be used to probe the function of specific proteins or pathways in a controlled manner.

For instance, if the compound is found to be a selective ligand for a particular receptor, it can be used to study the physiological roles of that receptor in different cell types and tissues. The nitrobenzyl moiety could also serve as a handle for "tagging" the molecule, enabling pull-down experiments to identify its binding partners and explore larger protein complexes.

In mechanistic pharmacology, elucidating the structure-activity relationships (SAR) of a series of analogs based on this scaffold can provide a detailed understanding of the molecular interactions that govern biological activity. ichorlifesciences.com This knowledge contributes to the broader understanding of how small molecules recognize and modulate the function of complex biological macromolecules, a central theme in chemical biology.

Q & A

Q. Basic Characterization :

  • NMR : Confirm structure via 1^1H and 13^13C NMR peaks: indole NH (~10 ppm), aromatic protons (6.5–8.5 ppm), and nitrobenzyl CH2_2 (4.3–4.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (MW: 325.35 g/mol) using ESI-MS or HRMS.
  • HPLC : Assess purity (>95%) with a C18 column (mobile phase: methanol/water + 0.1% TFA) .

Advanced Data Contradictions :
Discrepancies in NOESY or COSY spectra may arise from rotational isomerism in the benzyl-ethylamine linkage. Use variable-temperature NMR or DFT calculations to model conformers .

What biological targets are hypothesized for this compound, and how can binding affinity be experimentally validated?

Basic Target Identification :
The indole moiety suggests interaction with serotonin receptors (5-HT subtypes), similar to L-694,247, a known 5-HT1D_{1D} agonist . The nitro group may enhance selectivity via electron-withdrawing effects on receptor binding pockets .

Advanced Validation :
Perform radioligand displacement assays (e.g., 3^3H-5-HT) on transfected HEK293 cells expressing 5-HT receptors. Use Schild analysis to calculate Ki_i values. Conflicting affinity data across receptor subtypes (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) may require mutagenesis studies to identify critical binding residues .

How does the nitro substituent influence structure-activity relationships (SAR) compared to halogenated analogs?

Basic SAR Analysis :
The nitro group (-NO2_2) increases electron deficiency in the benzyl ring, potentially enhancing π-π stacking with aromatic residues in receptor pockets. Compare with bromo analogs (e.g., N-(3-bromobenzyl)-2-(1H-indol-3-yl)ethanamine) to assess differences in logP and binding kinetics .

Advanced Mechanistic Insights :
Use QSAR models to predict bioavailability and CNS penetration. Nitro derivatives may exhibit higher metabolic stability but lower solubility; validate via PAMPA assays for blood-brain barrier permeability .

What are the key challenges in assessing in vitro toxicity, and which assays are recommended?

Q. Basic Toxicity Screening :

  • MTT Assay : Test cytotoxicity in HepG2 cells (IC50_{50} > 50 µM for non-toxic profiles).
  • Ames Test : Evaluate mutagenicity using TA98 and TA100 strains .

Advanced Contradictions :
Conflicting cytotoxicity data (e.g., cell line-specific effects) may arise from metabolic activation differences. Use primary hepatocyte models or CYP450 co-incubation to mimic in vivo conditions .

How can researchers resolve discrepancies in reported receptor binding affinities?

Q. Methodological Recommendations :

  • Standardize Assay Conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), buffer pH, and temperature.
  • Control for Batch Variability : Source ligands from certified suppliers (e.g., Tocris) and validate purity via LC-MS.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 25I-NBMD ) to identify substituent-specific trends .

What computational strategies are effective for modeling interactions with serotonin receptors?

Basic Docking Studies :
Use AutoDock Vina or Schrödinger Suite to dock the compound into 5-HT1A_{1A} (PDB: 6WGT) and 5-HT2A_{2A} (PDB: 6WGU) crystal structures. Focus on key residues: Trp358 (5-HT1A_{1A}) and Asp155 (5-HT2A_{2A}) .

Advanced MD Simulations :
Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Compare free energy profiles (MM-PBSA) with halogenated analogs to quantify nitro group contributions .

What are the stability profiles under varying storage conditions, and how can degradation products be characterized?

Basic Stability Testing :
Store at -20°C in amber vials under argon. Monitor degradation via HPLC at 0, 3, 6 months. Major degradation pathways include nitro group reduction (→ amine) or indole oxidation .

Advanced Degradation Analysis :
Use LC-HRMS to identify degradation products. Accelerated stability studies (40°C/75% RH) can predict shelf life. Nitro-to-amine reduction may be mitigated by antioxidants (e.g., BHT) .

How does this compound compare to tryptamine derivatives in neuropharmacological assays?

Basic Comparison :
Unlike simple tryptamines (e.g., DMT), the nitrobenzyl group may reduce rapid metabolism by MAO enzymes. Test MAO-A/B inhibition in vitro using kynuramine as a substrate .

Advanced Functional Selectivity :
Evaluate β-arrestin recruitment vs. G-protein activation (TRUPATH assay) to determine biased signaling at 5-HT receptors. Nitro-substituted analogs may favor Gαi_i over β-arrestin pathways .

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced Process Chemistry :

  • Continuous Flow Reactors : Improve mixing and heat transfer (residence time: 30 min, 100°C).
  • Crystallization Optimization : Use anti-solvent (e.g., water) addition to precipitate the compound.
  • PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.